molecular formula C16H14N4O2S2 B2946056 N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034430-47-0

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2946056
CAS No.: 2034430-47-0
M. Wt: 358.43
InChI Key: WTXXQURSCRANRW-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that features a benzothiadiazole ring, a thiolan-3-yloxy group, and a pyridine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Thiolan-3-yloxy Group: This step may involve nucleophilic substitution reactions where a thiol group reacts with a halogenated precursor.

    Formation of the Pyridine-3-carboxamide Moiety: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzothiadiazole ring can be reduced to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolan-3-yloxy group would yield sulfoxides or sulfones, while reduction of the benzothiadiazole ring would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide: can be compared with other benzothiadiazole derivatives, thiolan-3-yloxy compounds, and pyridine-3-carboxamides.

    Benzothiadiazole Derivatives: Known for their applications in organic electronics and as bioactive molecules.

    Thiolan-3-yloxy Compounds: Studied for their unique chemical reactivity and potential biological activity.

    Pyridine-3-carboxamides: Commonly used in medicinal chemistry for their ability to interact with various biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c21-15(18-12-4-1-5-13-14(12)20-24-19-13)11-3-2-7-17-16(11)22-10-6-8-23-9-10/h1-5,7,10H,6,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXXQURSCRANRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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